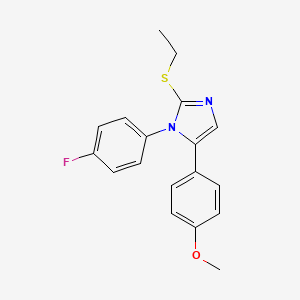

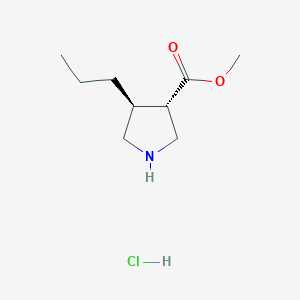

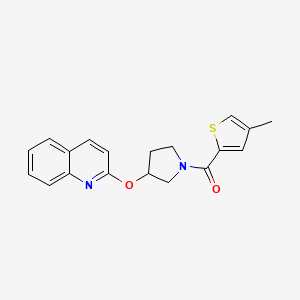

![molecular formula C20H20FN5O3S B3009144 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 2034591-04-1](/img/structure/B3009144.png)

3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrazoline derivatives, as described in the first paper, involves the reaction of 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate precursors for the 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl moiety.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is confirmed by single crystal X-ray diffraction data, which is supported by IR, NMR, and mass spectral data . Similar analytical techniques would likely be employed to determine the molecular structure of the compound . The crystal packing of these compounds is stabilized by various intermolecular interactions, such as hydrogen bonds and weak fluorine interactions . These interactions are crucial for understanding the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis paper and the study on the fluorescence effects of a related thiadiazole compound suggest that the compound may participate in reactions typical of pyrazoline and thiadiazole derivatives, such as nucleophilic substitution or addition reactions, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be inferred from their synthesis and molecular structure. For example, the thermal stability of a related pyrazole derivative was found to be up to 190°C . The compound's stability, solubility, and reactivity would be influenced by its molecular structure, particularly the presence of the fluorophenyl and thiadiazole groups. The non-linear optical properties of a related compound were also investigated, indicating potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Properties

- Antioxidant and Anticancer Agent : The compound, along with other triazolo-thiadiazoles, has been investigated for its in vitro antioxidant properties. Studies using DPPH and ABTS radical scavenging methods, as well as lipid peroxide assays, showed potent antioxidant capabilities. Additionally, its cytotoxic effects on hepatocellular carcinoma cells (HepG2) were explored, exhibiting dose-dependent cytotoxicity and suggesting a potential role as an anticancer agent (Sunil et al., 2010).

Antiproliferative Activities

- Antiproliferative Activities in Cancer Cell Lines : A series of pyrazole-sulfonamide derivatives, including related compounds, demonstrated significant in vitro antiproliferative activities. Specifically, they showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity, highlighting their potential in cancer treatment (Mert et al., 2014).

Anti-Lung Cancer Activity

- Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds, structurally related to the compound , were found to have significant anti-lung cancer activity. These compounds showed potency at low concentrations compared to standard drugs, indicating their potential use in lung cancer treatment (Hammam et al., 2005).

Cytotoxic Evaluation

- Cytotoxicity Against Breast Cancer Cell Lines : Analogues of the compound have been synthesized and evaluated for cytotoxicity against breast cancer cell lines (MCF-7 and MBA-MD-231). Certain analogues displayed promising cytotoxicity, comparable to standard cancer drugs, suggesting their potential as breast cancer treatments (Ahsan et al., 2018).

Antiviral and Additional Cytotoxic Activities

- Antiviral and Cytotoxic Properties : Some pyrazole- and isoxazole-based heterocycles, closely related to the specified compound, showed significant antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities. This highlights the potential of these compounds in antiviral therapies and further cancer research (Dawood et al., 2011).

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3S/c1-12-9-17-18(26(4)30(28,29)25(17)3)10-15(12)22-20(27)19-11-16(23-24(19)2)13-5-7-14(21)8-6-13/h5-11H,1-4H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITJZPOJADFSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

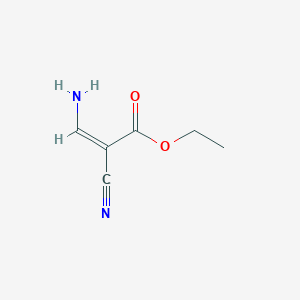

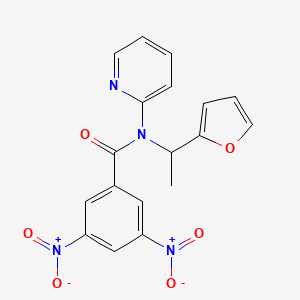

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

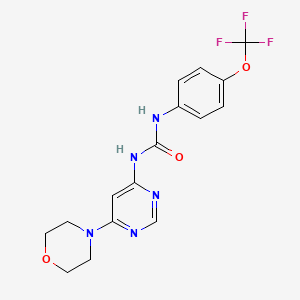

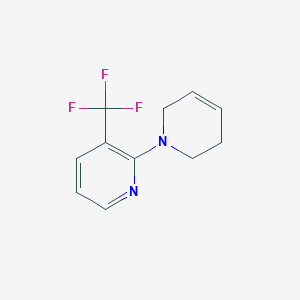

![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)

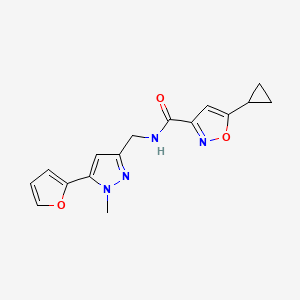

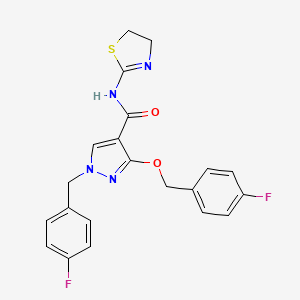

![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)

![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)